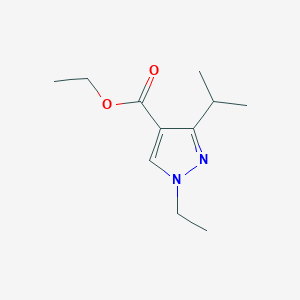

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC17253285

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | YVIZFWLCYPIWID-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C(C)C)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 210.27 g/mol. Its IUPAC name, ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate, reflects the substitution pattern:

-

An ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at position 1.

-

An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at position 3.

-

An ethoxycarbonyl group (-COOCH<sub>2</sub>CH<sub>3</sub>) at position 4.

The compound’s canonical SMILES representation is CCN1C=C(C(=N1)C(C)C)C(=O)OCC, illustrating the spatial arrangement of substituents.

Physicochemical Characteristics

Key properties include:

-

Lipophilicity: The ethyl and isopropyl groups enhance hydrophobicity, as evidenced by a calculated Log P (octanol-water partition coefficient) of approximately 1.07 .

-

Solubility: Moderately soluble in organic solvents like ethanol and acetone but poorly soluble in water (<10 mg/mL) .

-

Thermal Stability: Decomposes above 200°C without melting, typical of pyrazole esters.

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. A common route involves:

-

Formation of the Pyrazole Core: Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 1H-pyrazole-4-carboxylate.

-

Alkylation: Sequential alkylation with ethyl iodide and isopropyl bromide in the presence of a base (e.g., sodium hydride) introduces the ethyl and isopropyl groups.

Reaction conditions are critical:

-

Temperature: 60–80°C for cyclocondensation; 0–25°C for alkylation.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for alkylation steps.

-

Yield: 65–75% after purification via column chromatography.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

-

Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve alkylation efficiency.

-

Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

-

Ester Hydrolysis: Under acidic or basic conditions, the ethoxycarbonyl group hydrolyzes to carboxylic acid.

-

Nucleophilic Substitution: The pyrazole ring’s nitrogen atoms react with electrophiles (e.g., alkyl halides).

-

Oxidation/Reduction: Catalytic hydrogenation reduces the double bond in the pyrazole ring.

Table 2: Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ester Hydrolysis | NaOH (aqueous), reflux | 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid |

| Alkylation | CH<sub>3</sub>I, NaH, THF | 1-Ethyl-3-isopropyl-4-methoxycarbonyl pyrazole |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Pyrazole-4-carboxylic acid derivatives |

Applications in Research and Industry

-

Pharmaceutical Intermediates: Serves as a precursor for anticonvulsant and antimicrobial agents .

-

Agrochemicals: Functionalized derivatives exhibit herbicidal activity.

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems.

Biological Activity and Mechanisms

Antimicrobial Properties

Pyrazole derivatives, including ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, demonstrate broad-spectrum antimicrobial activity:

-

Gram-Negative Bacteria: Inhibits Haemophilus influenzae with a minimal inhibitory concentration (MIC) of <62.5 μg/mL.

-

Fungal Pathogens: Effective against Candida albicans at 128 μg/mL.

Mechanistically, the compound disrupts microbial cell membrane integrity and inhibits enzymes involved in folate biosynthesis.

Comparative Analysis with Related Compounds

Ethyl 1H-Pyrazole-4-Carboxylate

-

Structural Differences: Lacks ethyl and isopropyl groups.

-

Bioactivity: Lower antimicrobial potency (MIC = 125 μg/mL against E. coli) .

1-Phenyl-3-Methyl-1H-Pyrazole-4-Carboxylate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume